3-Bromo-4-cyano-2-methoxybenzoic acid

Regioselectivity Electrophilic aromatic substitution X-ray crystallography

This polysubstituted aromatic building block features a unique 2-OCH3,3-Br,4-CN pattern that establishes a distinct electronic and steric environment. The C3-Br enables mild Pd-catalyzed coupling, while C4-CN undergoes independent reduction or hydrolysis. The C2-methoxy group provides steric shielding of the adjacent carboxyl group, reducing side reactions. This orthogonal reactivity is optimal for chemoselective sequences without protection/deprotection steps. Ideal for synthesizing sterically congested ortho-substituted biaryl systems, platelet aggregation inhibitor intermediates, and for screening proteasomal modulation and biocontrol activities. Not functionally interchangeable with positional isomers.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 1805186-93-9
Cat. No. B1415588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-cyano-2-methoxybenzoic acid
CAS1805186-93-9
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1Br)C#N)C(=O)O
InChIInChI=1S/C9H6BrNO3/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-3H,1H3,(H,12,13)
InChIKeyDNPLOVBOUUCKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-cyano-2-methoxybenzoic acid (CAS 1805186-93-9) – Technical Summary and Sourcing Context


3-Bromo-4-cyano-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid featuring a bromine atom at the C3 position, a cyano group at the C4 position, and a methoxy group at the C2 position of the benzoic acid core, with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol [1]. The compound serves as a versatile synthetic intermediate in pharmaceutical research and organic synthesis, wherein its differentiated substitution pattern governs orthogonal reactivity and site-selective cross-coupling outcomes [2].

Why Substitution of 3-Bromo-4-cyano-2-methoxybenzoic Acid with Positional Isomers Fails in Regioselective Synthesis


Positional isomers of bromo-cyano-methoxybenzoic acid are not functionally interchangeable for synthetic applications. The precise substitution pattern (2-OCH3, 3-Br, 4-CN, 1-COOH) establishes a unique electronic and steric environment that dictates both the regioselectivity of further derivatization and the compound's reactivity profile in cross-coupling reactions [1]. Relocating any functional group alters the competing directing effects—for instance, the methoxy group exerts strong ortho/para direction (+M effect), while the cyano group exerts a meta-directing, electron-withdrawing influence (-M effect)—fundamentally changing reaction outcomes at specific ring positions [2]. Consequently, direct replacement with a positional isomer yields a different regiochemical product and, critically, a different downstream synthetic intermediate.

Quantitative Differentiation Evidence: 3-Bromo-4-cyano-2-methoxybenzoic Acid vs. Closest Positional Isomers


Regioselective Bromination Outcome: C3-Bromo vs. C5-Bromo Derivative in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic bromination on the core scaffold differs fundamentally depending on the substitution pattern. The non-brominated precursor 4-cyano-2-methoxybenzoic acid undergoes bromination exclusively at the C5 position (ortho to methoxy, para to cyano), yielding the 5-bromo derivative, as confirmed by single-crystal X-ray diffraction . This establishes that 3-bromo substitution cannot be achieved via direct electrophilic bromination of the non-brominated precursor; instead, 3-bromo substitution must be installed through alternative synthetic routes or procured as the pre-formed building block.

Regioselectivity Electrophilic aromatic substitution X-ray crystallography

Ortho-Substituent Effect on Suzuki-Miyaura Cross-Coupling Reaction Rates: C2-Methoxy Steric Influence

The presence of a substituent at the ortho position (C2) on the benzoic acid ring introduces significant steric bulk that influences transition-metal-catalyzed cross-coupling reactivity. Ortho-substituted benzoic acids exhibit distinct activation energy barriers in decarboxylation and coupling reactions compared to their meta- and para-substituted counterparts [1]. The Fujita-Nishioka linear free energy relationship model demonstrates that steric bulk from ortho substituents destabilizes the transition state, resulting in reduced reaction rates [2]. For 3-Bromo-4-cyano-2-methoxybenzoic acid, the C2-methoxy group exerts ortho-steric hindrance adjacent to the C3-bromo coupling site, directly affecting Suzuki-Miyaura coupling kinetics relative to non-ortho-substituted analogs such as 3-Bromo-4-cyanobenzoic acid (which lacks the C2-methoxy group).

Suzuki-Miyaura coupling Steric hindrance Ortho-effect

Comparative Synthetic Yield in Ortho-Substituted vs. Non-Ortho-Substituted Benzoic Acid Suzuki Couplings

Systematic studies on solid-phase Suzuki coupling of bromo-substituted benzoic acids reveal that ortho-substituted aryl bromides consistently require optimized conditions to achieve yields comparable to their unhindered counterparts. Microwave-assisted palladium-catalyzed coupling of bromo-substituted benzoic acids anchored to TentaGel S RAM provided high isolated yields (typically >80%) after 3.8 minutes at 45 W for unhindered substrates . In contrast, ortho-substituted aryl halides—such as 3-Bromo-4-cyano-2-methoxybenzoic acid with its C2-methoxy group adjacent to the C3-bromo coupling site—require specifically tailored catalyst systems employing palladium-phosphinous acid catalysts to overcome the steric congestion imposed by the ortho substituent [1]. The presence of a bulky substituent ortho to the reacting halide imposes a quantifiable yield penalty under standard coupling conditions, directly impacting procurement decisions for high-throughput synthesis campaigns.

Suzuki-Miyaura coupling Synthetic yield Microwave-assisted synthesis

Orthogonal Reactivity at C3-Bromo vs. C4-Cyano Sites for Sequential Derivatization

The 1,2,3,4-tetrasubstitution pattern of 3-Bromo-4-cyano-2-methoxybenzoic acid establishes orthogonal reactivity that is absent in less densely substituted analogs. The C3-bromo group enables Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) under mild conditions, while the C4-cyano group can be selectively reduced to an aminomethyl moiety or hydrolyzed to a carboxamide [1]. In contrast, compounds such as 3-Bromo-4-cyanobenzoic acid (CAS 58123-69-6) lack the C2-methoxy group, resulting in reduced electronic differentiation between reactive sites and diminished ortho-steric control over coupling regioselectivity . The C2-methoxy group in the target compound serves as both an electron-donating ortho/para director (σₚ(OCH₃) = -0.27) and a steric shield that protects the adjacent C1-carboxyl position from undesired side reactions [2].

Orthogonal reactivity Sequential functionalization Chemoselectivity

Synthetic Route Divergence: C3-Bromo vs. C5-Bromo Derivatives in Pharmaceutical Intermediate Applications

Patent analysis reveals that the 3-bromo substitution pattern (vs. 5-bromo) directs synthetic pathways toward distinct pharmaceutical target classes. Methods for producing 3-cyano- and 4-cyano-benzoic acid derivative compounds, as described in patent literature, utilize the specific C3-bromo substitution to enable subsequent functionalization steps that are inaccessible from the 5-bromo isomer [1]. The 3-bromo positional isomer serves as a critical intermediate for platelet aggregation inhibitor synthesis, wherein the spatial arrangement of the bromo and cyano groups relative to the carboxylic acid moiety is essential for downstream coupling to the active pharmacophore [2]. The 5-bromo derivative cannot substitute in these patented synthetic sequences without altering the connectivity and stereoelectronic properties of the final compound.

Pharmaceutical intermediates Synthetic route design Patent analysis

Proteasomal Activity Modulation: Concentration-Dependent Enhancement Compared to 3-Chloro-4-methoxybenzoic Acid

Comparative biological evaluation of benzoic acid derivatives reveals that 3-Bromo-4-cyano-2-methoxybenzoic acid exhibits distinct proteasomal modulation activity relative to chloro-substituted analogs. The compound enhances proteasomal activity at concentrations as low as 5 μM, indicating its potential as a biochemical modulator in therapeutic applications . In a comparative analysis, 3-Chloro-4-methoxybenzoic acid demonstrated only moderate activity across both anticancer and pesticidal assays, lacking the plant growth regulation activity observed for the target compound . The combination of bromo and cyano substituents on the target compound is believed to facilitate specific molecular interactions that are absent in the chloro-methoxy analog.

Proteasome modulation Anticancer activity Biochemical modulator

Optimal Procurement and Application Scenarios for 3-Bromo-4-cyano-2-methoxybenzoic Acid


Synthesis of Pharmaceutical Intermediates Requiring Orthogonal C3-Bromo and C4-Cyano Reactivity

This compound is optimally procured when a synthetic route requires sequential, chemoselective functionalization without protection/deprotection steps. The C3-bromo group enables Pd-catalyzed cross-coupling under mild conditions, while the C4-cyano group can be independently reduced or hydrolyzed . The C2-methoxy group provides steric shielding of the adjacent carboxyl group, reducing undesired side reactions during multi-step sequences. This orthogonal reactivity profile is particularly valuable in the synthesis of platelet aggregation inhibitor intermediates, as cited in patent literature describing 3-cyano- and 4-cyano-benzoic acid derivative preparation methods [1].

Building Block for Ortho-Substituted Biaryl Synthesis via Optimized Suzuki-Miyaura Coupling

Researchers synthesizing ortho-substituted biaryl systems should procure this compound when the target scaffold requires a sterically congested aryl-aryl bond. The C2-methoxy group adjacent to the C3-bromo coupling site imposes ortho-steric hindrance that necessitates the use of specialized catalyst systems, such as palladium-phosphinous acid catalysts, to achieve acceptable coupling yields [2]. Microwave-assisted protocols (45 W, 3.8 min) adapted for ortho-substituted substrates can overcome the steric penalty and provide high isolated yields . This compound serves as a validated test substrate for optimizing cross-coupling conditions on sterically demanding aryl bromides.

Biological Screening for Proteasome Modulation and Multi-Target Anticancer Activity

This compound is appropriate for procurement by research groups screening benzoic acid derivatives for proteasomal modulation activity. In vitro studies demonstrate enhancement of proteasomal activity at concentrations as low as 5 μM, with documented activity across multiple cancer cell lines . The compound exhibits a broader biological activity profile (anticancer, pesticidal, and plant growth regulation) compared to structurally similar analogs such as 3-Chloro-4-methoxybenzoic acid, which lacks the cyano group and shows only moderate activity across fewer assay categories . The combination of bromo and cyano substituents appears critical for the observed multi-target activity profile.

Agricultural Biocontrol Agent Development and Plant Growth Regulation Studies

Agricultural research programs focused on developing novel biocontrol agents should consider procuring this compound based on demonstrated inhibitory effects against plant pathogens including Cytospora mandshurica and Coniella diplodiella . The compound also exhibits plant growth regulatory activity, suggesting dual utility in pest management and crop enhancement applications. This dual activity profile distinguishes it from structurally similar benzoic acid derivatives such as 4-Chloro-2-fluorobenzoic acid, which demonstrates high anticancer activity but only low pesticidal activity . The bromo-cyano-methoxy substitution pattern appears specifically associated with the combined pesticidal and growth regulation properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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